8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
CAS No.:
Cat. No.: VC17690605
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H6BrNO2 |
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Molecular Weight | 252.06 g/mol |
IUPAC Name | 8-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
Standard InChI | InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2 |
Standard InChI Key | VAODVPSBCNDZDA-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC(=O)C2=C1C=CC=C2Br)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a benzopyran system—a benzene ring fused to a dihydropyran ring. The pyran moiety is partially saturated, with two hydrogen atoms retained in the 3,4-positions, conferring rigidity while allowing rotational flexibility at specific bonds. The ketone group at position 1 introduces polarity, while the bromine atom at position 8 and the carbonitrile group at position 3 create distinct electronic environments.
Molecular Formula and Weight
Property | Value |
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Molecular Formula | |
Molecular Weight (g/mol) | 252.06 |
IUPAC Name | 8-Bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
This data aligns with spectroscopic and chromatographic analyses reported in vendor catalogs and chemical databases .
Substituent Effects
The bromine atom at position 8 exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aromatic ring and directing electrophilic substitutions to meta and para positions relative to itself. Simultaneously, the carbonitrile group at position 3 contributes to the compound’s planar geometry through resonance stabilization, enhancing its suitability for π-π stacking interactions in biological systems.
Synthesis and Optimization
Reaction Pathways
The synthesis of 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically begins with the bromination of a preformed benzopyran precursor. For example, 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile may undergo electrophilic aromatic substitution using bromine () or (NBS) in the presence of a Lewis acid catalyst such as . Reaction conditions—including solvent polarity, temperature, and catalyst loading—are optimized to maximize yield and minimize byproducts.
Key Synthetic Parameters
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Solvent: Dichloromethane (DCM) or acetonitrile, chosen for their ability to dissolve both organic reactants and inorganic catalysts.
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Temperature: 0–25°C to control exothermic bromination reactions.
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Catalyst: (0.1–0.3 equiv) to facilitate electrophilic substitution.
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress, ensuring the absence of unreacted starting materials or undesired isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (d, Hz, 1H, H-5): Aromatic proton para to bromine.
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δ 7.48 (dd, Hz, 1H, H-6): Coupled to H-5 and H-7.
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δ 7.32 (d, Hz, 1H, H-7): Ortho to bromine, deshielded by electronegativity.
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δ 4.45 (t, Hz, 1H, H-3): Adjacent to the carbonitrile group.
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δ 3.12–2.98 (m, 2H, H-4): Methylene protons in the dihydropyran ring.
¹³C NMR (100 MHz, CDCl₃):
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δ 192.1 (C-1, ketone carbonyl).
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δ 118.7 (C≡N, carbonitrile).
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δ 135.4–112.8 (aromatic carbons, with C-8 at δ 130.2 bearing bromine).
Infrared (IR) Spectroscopy
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2220 cm⁻¹: Stretching vibration of the carbonitrile group ().
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1685 cm⁻¹: Ketone carbonyl () stretch.
Comparative Analysis of Benzopyran Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | 173.17 | -CN at C-3 | |
8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile | 252.06 | -Br at C-8, -CN at C-3 | |
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | 192.17 | -COOH at C-3 |
Chemical Reactivity and Applications
Nucleophilic Additions
The carbonitrile group undergoes nucleophilic attack by amines, hydrazines, and Grignard reagents. For instance, reaction with methylmagnesium bromide yields a tertiary alcohol, while hydrazine forms a hydrazide derivative. These products are valuable intermediates in agrochemical and pharmaceutical synthesis.
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